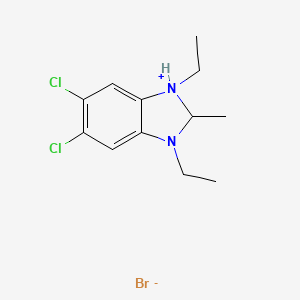
Dimethyl bromo(phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bromo(phenyl)propanedioate is an organic compound that belongs to the class of esters It features a bromo group attached to a phenyl ring, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl bromo(phenyl)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl phenylpropanedioate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the phenylpropanedioate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bromo(phenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of phenylpropanedioate derivatives with different substituents replacing the bromo group.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of diols or alcohols from the ester groups.
Applications De Recherche Scientifique
Dimethyl bromo(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl bromo(phenyl)propanedioate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl phenylpropanedioate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl bromo(phenyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Bromo(phenyl)acetic acid: Contains a carboxylic acid group instead of ester groups, leading to different chemical behavior.
Uniqueness
Dimethyl bromo(phenyl)propanedioate is unique due to the presence of both bromo and ester functional groups, which provide a versatile platform for various chemical transformations
Propriétés
Numéro CAS |
113556-18-6 |
|---|---|
Formule moléculaire |
C11H11BrO4 |
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
dimethyl 2-bromo-2-phenylpropanedioate |
InChI |
InChI=1S/C11H11BrO4/c1-15-9(13)11(12,10(14)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
TYJQPOIJESXIDW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


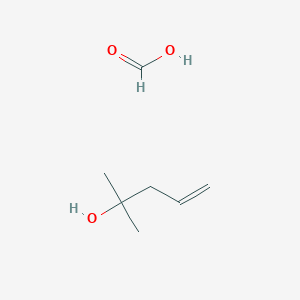
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
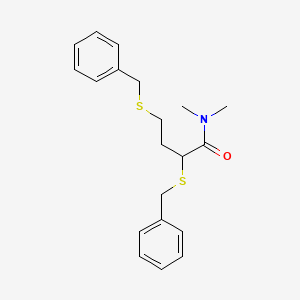
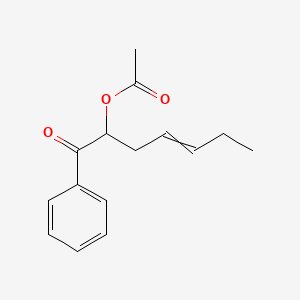
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
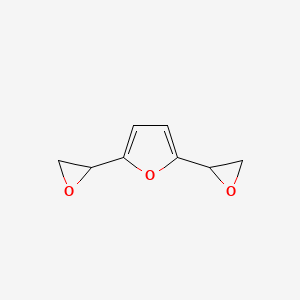
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
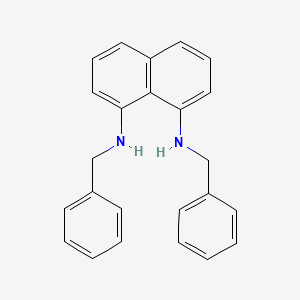
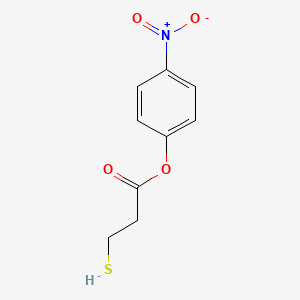
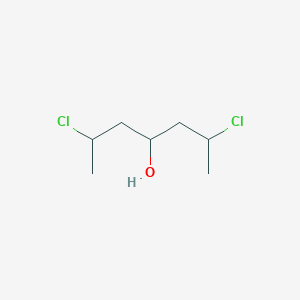
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
